molecular formula C13H14O B14262082 {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 168415-01-8

{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene

Cat. No.: B14262082
CAS No.: 168415-01-8
M. Wt: 186.25 g/mol
InChI Key: DNSNVXRQBOWFTM-UHFFFAOYSA-N
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Description

{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a prop-1-yn-1-yl group and a but-2-en-1-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:

    Preparation of the Prop-1-yn-1-yl Group: This can be achieved through the reaction of propargyl bromide with a suitable base such as sodium amide in liquid ammonia.

    Formation of the But-2-en-1-yl Ether Group: This step involves the reaction of but-2-en-1-ol with a suitable etherifying agent such as sodium hydride in the presence of a solvent like tetrahydrofuran.

    Coupling Reaction: The final step involves coupling the prop-1-yn-1-yl group with the benzene ring, followed by the introduction of the but-2-en-1-yl ether group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-yn-1-yl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the but-2-en-1-yl ether group, converting it into a saturated ether.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-yn-1-yl group can act as a reactive site for covalent bonding with target molecules, while the but-2-en-1-yl ether group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene: Features a prop-1-yn-1-yl group and a but-2-en-1-yl ether group.

    {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring.

    {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

This compound is unique due to the combination of its prop-1-yn-1-yl and but-2-en-1-yl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

168415-01-8

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-but-2-enoxyprop-1-ynylbenzene

InChI

InChI=1S/C13H14O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h2-6,8-9H,11-12H2,1H3

InChI Key

DNSNVXRQBOWFTM-UHFFFAOYSA-N

Canonical SMILES

CC=CCOCC#CC1=CC=CC=C1

Origin of Product

United States

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